1-Cyclohexenecarbonyl Chloride: A Comprehensive Technical Guide to its Chemical Properties, Reactivity, and Applications
1-Cyclohexenecarbonyl Chloride: A Comprehensive Technical Guide to its Chemical Properties, Reactivity, and Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
1-Cyclohexenecarbonyl chloride (C₇H₉ClO) is a bifunctional organic compound of significant interest in modern synthetic chemistry.[1] Possessing both a reactive acyl chloride and a versatile cyclohexene ring, it serves as a powerful intermediate for the synthesis of complex molecular architectures. This guide provides a detailed exploration of its physicochemical properties, synthesis, core reactivity, and applications, with a particular focus on its utility in the pharmaceutical and agrochemical industries. We will delve into the mechanistic underpinnings of its key reactions, offer practical protocols for its use and characterization, and provide essential safety and handling information for laboratory and industrial settings.
Introduction: The Molecular Profile of a Versatile Synthetic Building Block
1-Cyclohexenecarbonyl chloride is an organic compound featuring a cyclohexene ring covalently bonded to a carbonyl chloride functional group.[1] This unique combination of a reactive acylating agent and an unsaturated carbocycle makes it a valuable precursor in a multitude of organic transformations.[1] The high electrophilicity of the carbonyl carbon, coupled with the potential for electrophilic addition reactions at the double bond, allows for a diverse range of chemical modifications.[1] Consequently, it is frequently employed as a key building block in the synthesis of pharmaceuticals, agrochemicals, and specialized polymers.[1]
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and spectroscopic properties of 1-cyclohexenecarbonyl chloride is fundamental to its effective use and quality control. Purity levels for synthetic applications are typically required to be above 95%.[1]
Table 1: Physicochemical Properties of 1-Cyclohexenecarbonyl Chloride
| Property | Value | Source |
| CAS Number | 36278-22-5 | [2] |
| Molecular Formula | C₇H₉ClO | [3] |
| Molecular Weight | 144.60 g/mol | N/A |
| Appearance | Colorless to pale yellow liquid | [4] |
| Density | 1.136 g/mL at 25 °C (lit.) | N/A |
| Boiling Point | 78-80 °C at 15 mmHg (lit.) | N/A |
| Refractive Index | n20/D 1.503 (lit.) | N/A |
| Solubility | Soluble in organic solvents, reacts violently with water.[1][5] | [1][5] |
Spectroscopic Characterization:
The identity and purity of 1-cyclohexenecarbonyl chloride are routinely confirmed using a suite of analytical techniques.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
Infrared (IR) Spectroscopy : A strong, sharp absorption band corresponding to the C=O stretching vibration of the acyl chloride group is a key diagnostic feature, typically appearing around 1780-1815 cm⁻¹.
-
Mass Spectrometry (MS) : Used to confirm the molecular weight and fragmentation pattern of the molecule.
-
Gas Chromatography (GC) : A standard method for quantifying organic impurities and assessing purity, often with a flame ionization detector (FID).[1]
Synthesis and Manufacturing
The primary and most established laboratory and industrial synthesis of 1-cyclohexenecarbonyl chloride involves the chlorination of its corresponding carboxylic acid.
Diagram 1: General synthesis workflow.
The most common method utilizes thionyl chloride (SOCl₂) or oxalyl chloride as the chlorinating agent.[1] The reaction with thionyl chloride proceeds through a well-established mechanism involving the formation of a chlorosulfite ester intermediate, which then undergoes nucleophilic attack by the chloride ion to yield the final acyl chloride product with gaseous byproducts (SO₂ and HCl).[1] For industrial-scale production, process optimization and the use of continuous flow reactors can be employed to ensure consistent quality and high throughput.[1]
Chemical Reactivity and Core Mechanisms
The reactivity of 1-cyclohexenecarbonyl chloride is dominated by the electrophilic nature of the carbonyl carbon, making it highly susceptible to nucleophilic attack. This is the foundation of its utility as an acylating agent.
Diagram 2: Major reaction pathways.
Nucleophilic Acyl Substitution
This is the predominant reaction pathway, proceeding via a two-step addition-elimination mechanism.[1]
-
Nucleophilic Addition: A nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral intermediate.
-
Elimination: The carbon-oxygen double bond reforms, and the chloride ion is expelled as a good leaving group.
Key Reactions:
-
Hydrolysis: Reacts vigorously with water to form 1-cyclohexenecarboxylic acid and corrosive hydrochloric acid gas.[1][6] This reaction underscores the need for anhydrous handling conditions.
-
Reaction with Amines: This is one of the most important applications. Reaction with ammonia, primary, or secondary amines yields the corresponding N-substituted 1-cyclohexenecarboxamides.[1][7][8] These amides are crucial intermediates in organic synthesis.[1] The reaction is typically rapid and exothermic. Any HCl byproduct is neutralized by using excess amine or another non-nucleophilic base.[8][9]
Diagram 3: Nucleophilic addition-elimination mechanism.
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Reaction with Alcohols: In the presence of a base (like pyridine), it reacts with alcohols to form esters, which are valuable in fragrance and polymer applications.
Friedel-Crafts Acylation
1-Cyclohexenecarbonyl chloride can acylate aromatic rings in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1][10] This electrophilic aromatic substitution reaction forms an aryl cyclohexenyl ketone. The mechanism involves the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring.[10][11] A key advantage of this reaction is that the product ketone is deactivated towards further substitution, preventing polyacylation.[12]
Reactions of the Alkene
The double bond within the cyclohexene ring can undergo various electrophilic addition reactions, adding another layer of synthetic utility.[1] This allows for the introduction of further functionality post-acylation, making it a precursor to a wide array of bifunctional cyclohexyl derivatives.
Applications in Drug Development and Beyond
The dual reactivity of 1-cyclohexenecarbonyl chloride makes it a valuable intermediate in several high-value chemical industries.
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Pharmaceutical Synthesis: It is a key building block for introducing the cyclohexenyl or, after reduction, the cyclohexyl moiety into active pharmaceutical ingredients (APIs).[1] The related saturated compound, cyclohexanecarbonyl chloride, is used to prepare 1,2,3-triazoles as inhibitors of HIV-1 protease and to synthesize potent benzothiazole-based antitumor agents.[5] This strongly suggests analogous applications for the unsaturated derivative in creating novel therapeutic agents. The presence of chlorine in pharmaceuticals is well-established for enhancing the biological activity of molecules.[13]
-
Agrochemicals: It serves as an intermediate in the production of certain pesticides and herbicides, where the final molecular structure is tailored for specific biological activity and environmental persistence.[1][5]
-
Polymer and Materials Science: The presence of the polymerizable double bond makes it a candidate for use as a monomer in addition polymerization reactions, leading to polymers with reactive pendant acyl chloride groups that can be further modified.[1]
Safety, Handling, and Storage
DANGER: 1-Cyclohexenecarbonyl chloride is a corrosive and hazardous chemical that requires strict safety protocols.
Table 2: Hazard Summary and Handling Precautions
| Aspect | Description |
| Primary Hazards | Causes severe skin burns and eye damage.[14] Corrosive and irritating to the respiratory system.[1] Reacts violently with water, releasing toxic and corrosive hydrogen chloride gas.[1][5] Combustible liquid.[15] |
| Handling | Must be handled in a well-ventilated chemical fume hood.[2] Avoid contact with skin, eyes, and clothing.[2][16] Avoid formation of mists or aerosols.[2] Use non-sparking tools and prevent electrostatic discharge.[2] |
| Personal Protective Equipment (PPE) | Wear appropriate protective gloves (e.g., nitrile or neoprene), chemical safety goggles, and a face shield.[14][17] Use a lab coat and ensure an emergency safety shower and eyewash station are accessible. |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][16] Keep away from heat, sparks, and open flames.[16] Store away from incompatible materials such as water, strong bases, and alcohols.[5][14] Storage under an inert atmosphere (e.g., nitrogen) is recommended to prevent hydrolysis from atmospheric moisture.[15] |
| First Aid | Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes.[14] Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[14] Inhalation: Remove person to fresh air and keep comfortable for breathing.[14] In all cases of exposure, seek immediate medical attention. [14] |
Conclusion
1-Cyclohexenecarbonyl chloride is a highly valuable and versatile reagent in organic synthesis. Its defined physicochemical properties, predictable reactivity, and multiple pathways for functionalization make it an indispensable tool for chemists in academia and industry. The ability to readily undergo nucleophilic acyl substitution to form stable amides and esters, coupled with the potential for Friedel-Crafts acylation and alkene modification, provides a robust platform for the construction of complex molecules. While its reactivity demands careful handling and storage, a thorough understanding of its chemical nature, as outlined in this guide, enables its safe and effective application in the discovery and development of new pharmaceuticals, agrochemicals, and advanced materials.
References
-
PubChem. 1-Cyclohexenecarbonyl chloride. National Center for Biotechnology Information. Available at: [Link]
-
HOPEMAX. China Cyclohexanecarbonyl Chloride Supplier. Available at: [Link]
-
NIST. Cyclohexanecarbonyl chloride. NIST Chemistry WebBook. Available at: [Link]
-
Organic Syntheses. cyclohexylidenecyclohexane. Available at: [Link]
-
Cheméo. Chemical Properties of Cyclohexanecarbonyl chloride (CAS 2719-27-9). Available at: [Link]
-
HOPEMAX. China Good Price High-purity Cyclohexanecarbonyl Chloride. Available at: [Link]
-
Pearson. Show how you would use appropriate acyl chlorides and amines to synthesize cyclohexanecarboxamide. Available at: [Link]
-
PubChem. Cyclohexanecarbonyl chloride. National Center for Biotechnology Information. Available at: [Link]
-
Professor Dave Explains. (2018, November 13). Friedel-Crafts Acylation. YouTube. Available at: [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. Available at: [Link]
-
Journal of the Chemical Society, Chemical Communications. Synthetic route to tricyclic carbon compounds by Friedel–crafts acylation. RSC Publishing. Available at: [Link]
-
The Organic Chemistry Tutor. (2019, January 3). Friedel-Crafts Acylation. YouTube. Available at: [Link]
-
Clark, J. The reaction of acyl chlorides with ammonia and primary amines. Chemguide. Available at: [Link]
-
ResearchGate. (2019, March 6). NMR, mass spectroscopy, IR - finding compound structure? Available at: [Link]
-
BTEC Applied Science Level 3. (2021, April 13). Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. YouTube. Available at: [Link]
-
Journal of Chemical Education. (2023, September 11). Spectroscopy Data for Undergraduate Teaching. ERIC. Available at: [Link]
-
Master Organic Chemistry. Reactions and Mechanisms. Available at: [Link]
-
Save My Exams. (2024, December 23). Relative Ease of Hydrolysis. Available at: [Link]
-
Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides with Primary Amines. Available at: [Link]
-
Jasperse, J. Reactions of Amines. Chem 360 Notes. Available at: [Link]
-
PubMed. Recent applications of click chemistry in drug discovery. National Library of Medicine. Available at: [Link]
-
Lumen Learning. 7.5. Reaction mechanisms. Organic Chemistry 1: An open textbook. Available at: [Link]
-
Reddit. (2025, July 3). Acyl Chloride and Primary Amine Reactions. r/OrganicChemistry. Available at: [Link]
-
PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. National Library of Medicine. Available at: [Link]
-
The Organic Chemistry Tutor. (2020, September 30). Hydrolysis of an acid chloride. YouTube. Available at: [Link]
Sources
- 1. Buy 1-Cyclohexenecarbonyl chloride | 36278-22-5 [smolecule.com]
- 2. 1-CYCLOHEXENECARBONYL CHLORIDE - Safety Data Sheet [chemicalbook.com]
- 3. 1-Cyclohexenecarbonyl chloride | C7H9ClO | CID 142066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. hopemaxchem.com [hopemaxchem.com]
- 5. CAS 2719-27-9: Cyclohexanecarbonyl chloride | CymitQuimica [cymitquimica.com]
- 6. savemyexams.com [savemyexams.com]
- 7. Show how you would use appropriate acyl chlorides and amines to s... | Study Prep in Pearson+ [pearson.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Friedel-Crafts Acylation [organic-chemistry.org]
- 13. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. fishersci.com [fishersci.com]
- 15. assets.thermofisher.com [assets.thermofisher.com]
- 16. msjc-keenan.safeschoolssds.com [msjc-keenan.safeschoolssds.com]
- 17. 环己甲酰氯 98% | Sigma-Aldrich [sigmaaldrich.cn]
